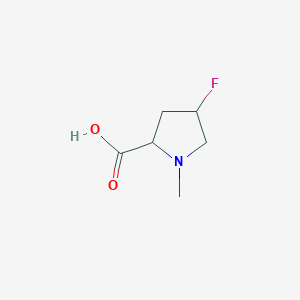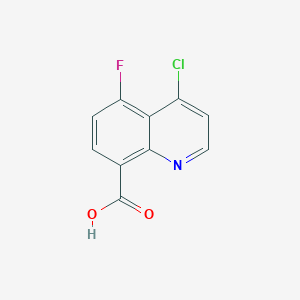![molecular formula C6H16NO3P B12312750 Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)
Diethyl [(methylamino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(methylamino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. The phosphonate group imparts unique chemical properties to the compound, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl [(methylamino)methyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method includes the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction provides a variety of aryl phosphonates and proceeds smoothly under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Microwave irradiation and other advanced techniques may also be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Diethyl [(methylamino)methyl]phosphonate undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions often involve the replacement of the phosphonate group with other functional groups, facilitated by reagents such as diaryliodonium salts . Oxidation reactions can convert the phosphonate group into phosphonic acids or other oxidized derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases, oxidizing agents, and catalysts such as palladium and copper . Reaction conditions typically involve mild temperatures and pressures, with some reactions benefiting from microwave irradiation or visible-light illumination .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of aryl phosphonates, while oxidation reactions may produce phosphonic acids .
Scientific Research Applications
Diethyl [(methylamino)methyl]phosphonate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various phosphonate derivatives . The compound’s unique chemical properties make it valuable for developing new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of diethyl [(methylamino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, it can act as a cholinesterase inhibitor, affecting the activity of enzymes involved in neurotransmission . The compound’s phosphonate group allows it to form stable complexes with metal ions, which can influence various biochemical processes .
Comparison with Similar Compounds
Diethyl [(methylamino)methyl]phosphonate can be compared with other similar compounds, such as diethyl phosphonate and dimethyl methylphosphonate . These compounds share similar chemical structures but differ in their specific functional groups and reactivity. This compound is unique due to its methylamino group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- Diethyl phosphonate
- Dimethyl methylphosphonate
- Diethyl (methylthiomethyl)phosphonate
- Diethyl 4-methylbenzylphosphonate
Properties
Molecular Formula |
C6H16NO3P |
|---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C6H16NO3P/c1-4-9-11(8,6-7-3)10-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
OTKFWEJWFSHXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CNC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride](/img/structure/B12312668.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12312673.png)
![(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12312678.png)





![2-amino-N-[1-[[2-[[1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12312721.png)




![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-](/img/structure/B12312760.png)
